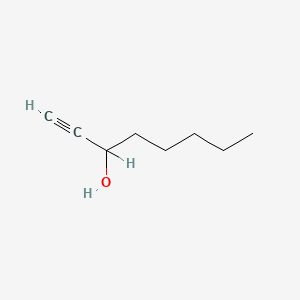

1-Octyn-3-OL

Description

Properties

IUPAC Name |

oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022124 | |

| Record name | 1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Octyn-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

818-72-4 | |

| Record name | 1-Octyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyn-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-yne-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG52FEN1K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Octyn-3-OL: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyn-3-ol is a secondary alcohol and a terminal alkyne, making it a versatile building block in organic synthesis. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with its structural information.

Chemical Structure and Identification

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, and thus exists as a racemic mixture or as individual enantiomers. The structural details and identifiers are crucial for unambiguous documentation and procurement.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | oct-1-yn-3-ol[1] |

| CAS Registry Number | 818-72-4[2] |

| Molecular Formula | C₈H₁₄O[2] |

| Molecular Weight | 126.20 g/mol [1][3] |

| SMILES String | CCCCCC(C#C)O[1] |

| InChI Key | VUGRNZHKYVHZSN-UHFFFAOYSA-N[2] |

| Linear Formula | CH₃(CH₂)₄CH(OH)C≡CH[3] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Clear colorless liquid | [1] |

| Boiling Point | 83 °C at 19 mmHg | [3] |

| Density | 0.864 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.441 | [3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. Key spectral data are available from various sources.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available in the NIST Chemistry WebBook, which would show characteristic peaks for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.[2][4]

-

Mass Spectrum (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule. The NIST Chemistry WebBook contains the mass spectrum for this compound.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are crucial for confirming the carbon-hydrogen framework of the molecule. While specific spectra are not directly provided in the search results, they are mentioned as analytical methods for purity determination.[6][7]

Experimental Protocols

While detailed, step-by-step experimental protocols are not available in the public domain within the scope of the search, the following outlines the general methodologies for the synthesis of this compound based on literature descriptions.

Synthesis of this compound via Grignard Reaction

This common method involves the reaction of a Grignard reagent with an appropriate aldehyde. A plausible synthetic route is the reaction of ethynylmagnesium bromide with hexanal (B45976).

Methodology:

-

Preparation of Ethynylmagnesium Bromide: Acetylene gas is bubbled through a solution of a suitable Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent like tetrahydrofuran (B95107) (THF).[8]

-

Reaction with Hexanal: The freshly prepared ethynylmagnesium bromide solution is cooled, and hexanal is added dropwise while maintaining the low temperature.[8]

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[8]

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[8]

Synthesis via Reduction of 1-Octyn-3-one

An alternative route is the selective reduction of the corresponding ketone, 1-octyn-3-one.

Methodology:

-

Reduction: 1-Octyn-3-one is dissolved in a suitable solvent and a reducing agent is added. For the synthesis of enantiomerically pure this compound, a chiral reducing agent such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane can be used.[9]

-

Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[9]

-

Workup and Purification: Once the reaction is complete, the excess reducing agent is quenched, and the product is worked up through extraction and purified by distillation.[9]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302[1][3] |

| Very toxic to aquatic life | H400[1][3] |

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[10]

-

Response: If swallowed, call a poison center or doctor. Rinse mouth. Collect spillage.[10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.[10]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Synthetic routes to this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. While detailed experimental protocols require access to specialized chemical literature, the general synthetic methodologies are established. Adherence to appropriate safety protocols is paramount when handling this compound. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

- 1. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 96 818-72-4 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

Characterization of 1-Octyn-3-ol (CAS Number: 818-72-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyn-3-ol, with the CAS registry number 818-72-4, is a secondary acetylenic alcohol. Its unique structure, featuring both a hydroxyl group and a terminal alkyne, makes it a valuable chiral building block and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, and established experimental protocols for its synthesis and analysis. This information is crucial for its effective utilization in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. For instance, it has been utilized in the synthesis of prostaglandins (B1171923) and the natural herbicide tricolorin A.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [1][2][3][4] |

| Molecular Weight | 126.20 g/mol | [2][4][5] |

| Boiling Point | 182 °C at 760 mmHg169.6 °C at 760 mmHg (est.)83 °C at 19 mmHg | [6][7][2][4] |

| Melting Point | -60 °C | [6][8] |

| Density | 0.864 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.441 | [2][4] |

| Solubility in Water | 6520 mg/L at 25 °C (est.)3.4 g/L at 20 °C | [7][9] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |

| LogP (o/w) | 2.090 (est.) | [7] |

Spectral Characterization Data

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 0.86 | triplet | 6.6 |

| -(CH₂)₃- | 1.3-1.4 | multiplet | |

| -CH₂-CH(OH) | 1.65 | multiplet | |

| C≡C-H | 2.42 | doublet | 2 |

| OH | variable | broad singlet | |

| CH(OH) | 4.33 | multiplet | |

| Data sourced from Organic Syntheses Procedure.[1] |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (≡CH) | 72.6 |

| C-2 (C≡) | 85.1 |

| C-3 (CHOH) | 62.0 |

| C-4 (-CH₂-) | 37.4 |

| C-5 (-CH₂-) | 31.3 |

| C-6 (-CH₂-) | 24.6 |

| C-7 (-CH₂-) | 22.4 |

| C-8 (CH₃) | 13.9 |

| Data sourced from Organic Syntheses Procedure.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3315 | Strong, broad band indicating a hydroxyl group |

| C-H stretch (alkane) | 2950, 2860 | Medium to strong bands |

| C≡C-H stretch | ~3300 | Sharp, medium band characteristic of a terminal alkyne |

| C≡C stretch | 2120 | Weak band |

| C-O stretch | 1120, 1060, 1025 | Medium bands |

| Data sourced from Organic Syntheses Procedure and NIST WebBook.[1][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 126.[2][7] The fragmentation pattern would show characteristic losses, such as the loss of a water molecule or cleavage of the alkyl chain. A prominent peak is often observed at m/z 43.[7]

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. Two common approaches are outlined below.

1. Grignard Reaction with Hexanal (B45976)

This method involves the reaction of a Grignard reagent derived from acetylene (B1199291) with hexanal.

-

Reaction: Acetylene is reacted with a Grignard reagent, such as methylmagnesium bromide, to form an acetylide. This acetylide then acts as a nucleophile, attacking the carbonyl carbon of hexanal. A subsequent workup with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) yields this compound.[11]

-

Procedure Outline:

-

Prepare the ethynylmagnesium bromide by bubbling acetylene gas through a solution of methylmagnesium bromide in an appropriate solvent like tetrahydrofuran (B95107) (THF).[11]

-

Cool the reaction mixture to 0 °C and add hexanal dropwise.[11]

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) and then quench with a saturated aqueous solution of ammonium chloride.[11]

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[11]

-

Purify the crude product by distillation under reduced pressure.[11]

-

2. Asymmetric Reduction of 1-Octyn-3-one

For the synthesis of enantiomerically pure this compound, the asymmetric reduction of the corresponding ketone, 1-octyn-3-one, is a common strategy.

-

Reagent: A popular chiral reducing agent is B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), which is derived from either (+)- or (-)-α-pinene.[1]

-

Procedure Outline:

-

Dissolve the chiral borane (B79455) reagent in a suitable solvent (e.g., THF) under an inert atmosphere.[1]

-

Cool the solution to 0 °C and add 1-octyn-3-one.[1]

-

Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[1]

-

Destroy the excess borane reagent by adding an aldehyde (e.g., propionaldehyde).[1]

-

Work up the reaction mixture by adding aqueous sodium hydroxide (B78521) followed by the careful addition of hydrogen peroxide to oxidize the boron-containing byproducts.[1]

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent.[1]

-

Purify the resulting alcohol by vacuum distillation.[1]

-

Characterization Methods

-

Gas-Liquid Chromatography (GLC): GLC is a useful technique to assess the purity of this compound and to monitor the progress of its synthesis.[1]

-

Spectroscopic Analysis: The identity and structure of the synthesized this compound should be confirmed using the spectroscopic methods detailed above (NMR, IR, and MS).

Role in Drug Development and Signaling Pathways

This compound serves as a key intermediate in the synthesis of various molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical transformations at the hydroxyl and alkyne moieties.

While this compound is a valuable synthetic intermediate, there is currently limited direct evidence in the scientific literature detailing its specific interactions with signaling pathways in a drug development context.

It is important to distinguish this compound from the structurally related compound 1-octen-3-ol (B46169). The latter, a volatile organic compound found in fungi and human breath, has been studied for its biological activities, including its potential role in dopamine (B1211576) homeostasis and as a microbial signaling molecule.[12][13][14][15] However, the presence of an alkyne in this compound, as opposed to the alkene in 1-octen-3-ol, results in significantly different chemical properties and reactivity, and therefore, its biological activities cannot be assumed to be the same.

Further research is required to elucidate the specific biological roles and potential signaling pathway interactions of this compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the characterization of this compound. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and safety information.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]

- 4. This compound [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound(818-72-4) 1H NMR [m.chemicalbook.com]

- 7. This compound(818-72-4) MS [m.chemicalbook.com]

- 8. Inhibition of cholesterol biosynthesis promotes the production of 1-octen-3-ol through mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. Distribution and Role of Oct-1-en-3-ol in Marine Algae [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 15. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 1-Octyn-3-OL (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Octyn-3-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 818-72-4), a secondary alcohol with the molecular formula C₈H₁₄O.[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure

IUPAC Name: oct-1-yn-3-ol[1] Molecular Formula: C₈H₁₄O[1][2] Molecular Weight: 126.20 g/mol [1][2] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet (t) | 1H | H-3 (-CH-OH) |

| ~2.4 | Doublet (d) | 1H | H-1 (≡C-H) |

| ~1.8 | Singlet (s) | 1H | -OH |

| ~1.6 - 1.5 | Multiplet (m) | 2H | H-4 (-CH₂-) |

| ~1.4 - 1.3 | Multiplet (m) | 6H | H-5, H-6, H-7 (-CH₂-) |

| ~0.9 | Triplet (t) | 3H | H-8 (-CH₃) |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~84.8 | C-2 (-C≡) |

| ~72.9 | C-1 (≡C-H) |

| ~61.5 | C-3 (-CH-OH) |

| ~37.5 | C-4 (-CH₂-) |

| ~31.3 | C-6 (-CH₂-) |

| ~24.9 | C-5 (-CH₂-) |

| ~22.5 | C-7 (-CH₂-) |

| ~13.9 | C-8 (-CH₃) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C) groups.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3300 (broad) | O-H stretch (alcohol)[3] |

| ~3310 (sharp) | ≡C-H stretch (terminal alkyne) |

| ~2930 | sp³ C-H stretch (alkyl) |

| ~2120 | C≡C stretch (alkyne) |

| ~1050 | C-O stretch (secondary alcohol)[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak due to facile fragmentation.[4]

| m/z | Interpretation |

| 126 | Molecular Ion (M⁺) - often weak or absent[2] |

| 108 | Loss of H₂O (M⁺ - 18)[4] |

| 97 | Loss of an ethyl group (M⁺ - C₂H₅) |

| 71 | Cleavage at the C3-C4 bond (loss of pentyl radical) |

| 55 | Common fragment from alkyl chain cleavage |

| 43 | Propyl cation or acylium ion fragment[1][4] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[6]

-

Acquisition Parameters (¹H NMR): A standard proton experiment was conducted. Key parameters included a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled ¹³C experiment was performed. A wider spectral width (e.g., 0-200 ppm) was used with a sufficient number of scans to account for the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

-

Sample Preparation: A neat spectrum was obtained by placing a single drop of pure liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.[8]

-

Data Acquisition: A background spectrum of the clean ATR crystal was first collected. The sample was then applied, and the spectrum was recorded, typically in the range of 4000-650 cm⁻¹.[8] The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

-

Sample Preparation: The sample was prepared by dissolving a small amount of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 10-100 µg/mL.[9]

-

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction, was used.

-

Data Acquisition: The sample was introduced into the ion source where it was bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments were separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum was recorded over a range, for example, of m/z 40-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. webassign.net [webassign.net]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical properties of 1-Octyn-3-OL boiling point and density

An In-depth Technical Guide to the Physical Properties of 1-Octyn-3-OL: Boiling Point and Density

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Physical Properties of this compound

This compound is a secondary alcohol and a terminal alkyne, characteristics that influence its physical properties. The following table summarizes its key physical data.

| Physical Property | Value | Conditions |

| Boiling Point | 169.60 °C | @ 760.00 mmHg (estimated)[1] |

| 83 °C | @ 19 mmHg[2] | |

| 182 °C | Not specified | |

| Density | 0.864 g/mL | @ 25 °C[2] |

| 0.87 g/mL | @ 20/20 °C |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling point and density relies on established laboratory techniques. The following sections detail the methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.

1. Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which the liquid is consistently condensing and dripping into the receiving flask is recorded as the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

2. Capillary Tube Method (Siwoloboff Method): This micro-method is suitable for small quantities of liquid.

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., oil bath).

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The heating is stopped when a steady stream of bubbles emerges from the capillary tube.

-

As the liquid cools, the point at which the liquid is drawn back into the capillary tube is the boiling point of the liquid at the prevailing pressure.

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[3]

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid (this compound), ensuring no air bubbles are trapped, and the excess liquid is removed. The outside of the pycnometer is carefully dried.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

2. Hydrometer Method: A hydrometer is an instrument used to measure the relative density of liquids based on the concept of buoyancy.[4]

-

Apparatus: A hydrometer, a graduated cylinder large enough to float the hydrometer.

-

Procedure:

-

The liquid is poured into the graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The point at which the surface of the liquid touches the scale on the hydrometer stem indicates the density of the liquid. The reading should be taken at the bottom of the meniscus.

-

Workflow and Logical Relationships

The determination of physical properties follows a logical sequence of steps, from sample preparation to data analysis and comparison with literature values.

Caption: Workflow for the Determination of Physical Properties.

References

An In-Depth Technical Guide to 1-Octyn-3-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 1-Octyn-3-OL, an important chemical intermediate in organic synthesis. This document presents its molecular formula, molecular weight, and other key quantitative data in a structured format for ease of reference and comparison.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in experimental and developmental protocols.

| Property | Value |

| Molecular Formula | C₈H₁₄O[1][2][3] |

| Linear Formula | CH₃(CH₂)₄CH(OH)C≡CH[4] |

| Molecular Weight | 126.20 g/mol [1][2][4] |

| IUPAC Name | oct-1-yn-3-ol[1][3] |

| CAS Registry Number | 818-72-4[1][3] |

| Appearance | Clear colorless liquid[1] |

| Density | 0.864 g/mL at 25 °C[4] |

| Boiling Point | 83 °C at 19 mmHg[4] |

| Flash Point | 63 °C (145.4 °F) - closed cup[4] |

| Refractive Index | n20/D 1.441[4] |

Experimental Protocols

Detailed methodologies for specific experiments involving this compound are highly dependent on the context of its use, such as in the synthesis of enantiomerically pure secondary alcohols. As no specific experimental context was provided, standard laboratory procedures for handling liquid alcohols and alkynes should be followed, with close attention to the safety data sheet, particularly regarding its combustible nature and acute oral toxicity.

Molecular Structure

The logical relationship between the atoms in the this compound molecule is visualized below. This diagram illustrates the eight-carbon chain, the position of the hydroxyl group at the third carbon, and the terminal alkyne functional group.

Caption: Molecular structure of this compound.

References

(RS)-1-Octyn-3-ol Racemic Mixture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-1-Octyn-3-ol is a secondary propargylic alcohol that serves as a versatile chiral building block in organic synthesis. Its structure, featuring a terminal alkyne and a chiral center, makes it a valuable intermediate in the preparation of a variety of more complex molecules, most notably prostaglandins (B1171923) and other biologically active compounds. This technical guide provides a comprehensive overview of the core properties of the (RS)-1-octyn-3-ol racemic mixture, including its physicochemical characteristics, detailed experimental protocols for its synthesis and resolution, and an exploration of its known biological relevance.

Physicochemical Properties

(RS)-1-Octyn-3-ol is a colorless to pale yellow liquid at room temperature.[1] The presence of both a hydroxyl group and a terminal alkyne functional group dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of (RS)-1-Octyn-3-ol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| CAS Number | 818-72-4 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 169.6 ± 8.0 °C at 760 mmHg; 83 °C at 19 mmHg | [2][4][5] |

| Melting Point | -60 °C | [2][5][6] |

| Density | 0.864 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.441 | [4][6] |

| Solubility in Water | 3.4 g/L at 20 °C; 6520 mg/L at 25 °C (estimated) | [5][7] |

| Flash Point | 63.9 °C (147.0 °F) | [2][4][7] |

| LogP | 2.09 | [2][7] |

The racemic mixture consists of two enantiomers, (R)-(+)-1-octyn-3-ol and (S)-(-)-1-octyn-3-ol. The properties of these individual enantiomers can differ, particularly in biological systems.

Table 2: Properties of (R)- and (S)-1-Octyn-3-ol Enantiomers

| Property | (R)-(+)-1-Octyn-3-ol | (S)-(-)-1-Octyn-3-ol | Reference(s) |

| CAS Number | 32556-70-0 | 32556-71-1 | [2] |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | [8][9] |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol | [8][9] |

| Boiling Point | 100 °C at 20 mmHg | Not specified | [8] |

| Density | 0.866 g/mL | Not specified | [8] |

| Refractive Index | 1.442 | Not specified | [8] |

| Optical Rotation | +9.9° (Neat) | Not specified | [8] |

Experimental Protocols

Synthesis of (RS)-1-Octyn-3-ol via Grignard Reaction

This protocol describes the synthesis of racemic 1-octyn-3-ol from hexanal (B45976) and acetylene (B1199291).

Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, two-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a 2M solution of methylmagnesium bromide in tetrahydrofuran (B95107) (THF).

-

Acetylene Addition: Pass a rapid stream of acetylene gas through the Grignard solution until the evolution of methane (B114726) ceases. This indicates the formation of the ethynylmagnesium bromide.

-

Reaction with Hexanal: Cool the reaction mixture to 0 °C using an ice bath. Add 10 g of hexanal dropwise to the solution while maintaining the temperature.

-

Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at 0 °C.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.

-

Washing and Drying: Wash the combined ether extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting liquid by vacuum distillation to yield (RS)-1-octyn-3-ol (boiling point: 85 °C at 0.1 mmHg).

Enantioselective Synthesis of (R)-(+)-1-Octyn-3-ol

This protocol details the asymmetric reduction of 1-octyn-3-one (B3050644) to produce the (R)-enantiomer of this compound. A similar procedure using (-)-α-pinene would yield the (S)-enantiomer.

Methodology:

-

Preparation of the Reducing Agent: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, charge a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN). Add (+)-α-pinene and reflux the solution for 4 hours. Remove excess α-pinene and THF under vacuum to obtain neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane.

-

Reduction: Cool the flask to 0 °C and add 1-octyn-3-one. Allow the reaction to warm to room temperature and stir for approximately 8 hours.

-

Work-up: Destroy the excess reducing agent by adding freshly distilled propionaldehyde (B47417) and stirring for 1 hour. Remove the liberated α-pinene under vacuum. Add THF, followed by 3 M aqueous sodium hydroxide.

-

Oxidation: Add 30% hydrogen peroxide dropwise and maintain the temperature at 40 °C for 3 hours to complete the oxidation.

-

Extraction and Purification: Extract the reaction mixture with diethyl ether. Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation. Purify the resulting oil by vacuum distillation (60–65 °C at 3.0 mmHg) to yield (R)-(+)-1-octyn-3-ol.

Kinetic Resolution of (RS)-1-Octyn-3-ol

Enzymatic kinetic resolution using lipases is a common and effective method for separating the enantiomers of racemic alcohols.

General Methodology:

-

Reaction Setup: In a suitable organic solvent (e.g., hexane), dissolve the racemic (RS)-1-octyn-3-ol.

-

Enzyme and Acyl Donor: Add a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica) and an acyl donor (e.g., vinyl acetate).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The lipase will selectively acylate one enantiomer, leaving the other unreacted.

-

Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction. The remaining unreacted alcohol enantiomer and the newly formed ester enantiomer can then be separated by column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer if desired.

Biological Significance and Applications

(RS)-1-Octyn-3-ol is a key intermediate in the synthesis of various biologically active molecules, most notably prostaglandins.[7] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals and are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The specific enantiomers of this compound are crucial for the stereospecific synthesis of these complex molecules.

While direct research on the biological signaling pathways of (RS)-1-octyn-3-ol is limited, studies on the closely related compound, 1-octen-3-ol (B46169) (also known as mushroom alcohol), may offer some insights. 1-Octen-3-ol is a known insect attractant and has been shown to interact with odorant receptors in mosquitoes.[5] Interestingly, one such receptor, CquiOR118b, which is highly selective for (R)-1-octen-3-ol, also responds to this compound.[8]

Furthermore, research on 1-octen-3-ol has suggested a potential link to neurodegenerative processes. Studies in Drosophila have indicated that 1-octen-3-ol can cause degeneration of dopamine (B1211576) neurons by disrupting dopamine homeostasis.[2][10] This raises the possibility that structurally similar compounds, such as this compound, could have uninvestigated neurological effects, a topic that warrants further investigation.

References

- 1. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 818-72-4 [thegoodscentscompany.com]

- 10. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of optically active (S)-1-Octyn-3-ol

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Professor Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful and widely used method for the enantioselective reduction of ketones and other unsaturated functional groups.[1] This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).[2] The hydrogenation is performed under a pressurized atmosphere of hydrogen gas.

A key feature of the Noyori hydrogenation is the use of a pre-catalyst, often a Ru(II)-BINAP dihalide or dicarboxylate, which is activated under the reaction conditions to form the catalytically active ruthenium hydride species. The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction, with (S)-BINAP generally affording the (S)-alcohol.

Reaction Mechanism

The catalytic cycle for the Noyori asymmetric hydrogenation of a ketone is generally understood to involve the following key steps:

-

Catalyst Activation: The Ru(II)-BINAP precatalyst reacts with hydrogen to generate a catalytically active ruthenium hydride species.

-

Substrate Coordination: The ketone substrate, 1-octyn-3-one (B3050644), coordinates to the ruthenium center. For functionalized ketones, this coordination can be facilitated by a nearby functional group.

-

Hydrogenation: The coordinated ketone undergoes hydrogenation. This is believed to proceed through the keto form of the substrate.

-

Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium center, and the catalyst is regenerated for the next cycle by reaction with another molecule of hydrogen.

Experimental Protocol: Noyori Asymmetric Hydrogenation of 1-Octyn-3-one (Adapted)

Disclaimer: The following protocol is an adapted, representative procedure based on general methods for the Noyori asymmetric hydrogenation of ketones, as a specific protocol for 1-octyn-3-one was not found in the immediate search. Optimization may be required for this specific substrate.

Materials:

-

1-Octyn-3-one

-

[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar (S)-BINAP-Ru(II) precatalyst

-

Ethanol (B145695) (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave or similar hydrogenation reactor

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

Reactor Preparation: A high-pressure autoclave equipped with a magnetic stir bar and a pressure gauge is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Charging the Reactor: The Ru(II)-(S)-BINAP precatalyst (e.g., 0.01 mol%) and 1-octyn-3-one (1.0 eq) are added to the reactor under an inert atmosphere.

-

Solvent Addition: Degassed ethanol is added to the reactor to dissolve the substrate and catalyst.

-

Hydrogenation: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by purging the system multiple times. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm) and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C).

-

Reaction Monitoring: The reaction progress can be monitored by observing the hydrogen uptake.

-

Workup: Once the reaction is complete, the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield (S)-1-octyn-3-ol.

-

Chiral Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of optically active 1-octyn-3-ol using various methods.

| Synthesis Method | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

| CBS Reduction | (-)-α-pinene derived organoborane | B-3-pinanyl-9-BBN | THF | RT | 8 | 86 | >95 | S |

| Noyori Hydrogenation | Ru(II)-(S)-BINAP type | H₂ (gas) | Ethanol | RT - 80 | 12-48 | Data not found | Data not found | S (predicted) |

Note: This table will be updated as more data from other methods are incorporated. Data for the Noyori hydrogenation of 1-octyn-3-one is currently unavailable and the conditions are representative.

Visualizations

Reaction Pathway: CBS Reduction of 1-Octyn-3-one

References

Stereospecific Synthesis of 1-Octyn-3-ol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)- and (S)-1-octyn-3-ol, crucial chiral building blocks in the synthesis of various pharmaceuticals and natural products. The document details prominent and effective synthetic strategies, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their applications.

Introduction

Chiral propargyl alcohols, such as the enantiomers of 1-octyn-3-ol, are highly valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a stereodefined secondary alcohol and a reactive terminal alkyne, allows for diverse chemical transformations. The stereocenter at the C-3 position is often a key element in the biological activity of target molecules, making the stereospecific synthesis of these enantiomers a critical aspect of modern drug development and chemical biology. This guide focuses on the most reliable and widely employed methods for accessing enantiopure (R)- and (S)-1-octyn-3-ol.

Key Synthetic Strategies

The primary approaches for the stereospecific synthesis of this compound enantiomers can be broadly categorized into two main strategies: the asymmetric reduction of the corresponding prochiral ketone, 1-octyn-3-one (B3050644), and the enantioselective addition of an acetylide to an aldehyde.

Asymmetric Reduction of 1-Octyn-3-one

The asymmetric reduction of 1-octyn-3-one is a common and effective method for producing enantiomerically enriched this compound. Several catalytic systems have been developed for this transformation, each with its own set of advantages.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). The catalyst creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity.[1][2]

The Noyori asymmetric hydrogenation utilizes ruthenium(II) catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][5][6] This method involves the hydrogenation of the ketone with molecular hydrogen, offering high catalytic efficiency and excellent enantioselectivity.[5] The reaction is highly chemoselective for ketones, allowing for the reduction of the carbonyl group in the presence of other reducible functional groups like olefins.[5]

A well-documented method for the synthesis of (R)-(+)-1-octyn-3-ol involves the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), which is derived from either (+)- or (-)-α-pinene.[7] Using the reagent prepared from (+)-α-pinene yields (R)-1-octyn-3-ol, while the reagent from (-)-α-pinene produces the (S)-enantiomer.[7]

Enzymatic reductions offer a green and highly selective alternative to traditional chemical methods.[8][9] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce 1-octyn-3-one with excellent enantioselectivity.[8][10] These reactions are typically performed in aqueous media under mild conditions and can be highly efficient.[8]

Asymmetric Alkynylation of Hexanal (B45976)

This strategy involves the enantioselective addition of a terminal alkyne to an aldehyde, creating a new carbon-carbon bond and a stereocenter simultaneously.[11][12]

The Carreira protocol employs a catalyst system generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine.[11][13] This method is operationally simple and effective for the addition of terminal alkynes to a variety of aldehydes, affording the corresponding chiral propargyl alcohols in high yields and enantioselectivities.[11]

The Trost-ProPhenol ligand, in combination with a zinc reagent, forms a highly effective dinuclear zinc catalyst for the enantioselective addition of terminal alkynes to aldehydes.[12] This system is known for its high catalytic activity and ability to provide a wide range of chiral propargylic alcohols with excellent enantiomeric excess.[12]

Data Presentation

The following table summarizes the quantitative data for the various synthetic methods described, allowing for a direct comparison of their efficacy.

| Method | Enantiomer | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Reduction | |||||

| Alpine Borane Reduction | (R) | B-3-pinanyl-9-BBN (from (+)-α-pinene) | 86 | >95 | [7] |

| Alpine Borane Reduction | (S) | B-3-pinanyl-9-BBN (from (-)-α-pinene) | - | - | [7] |

| CBS Reduction | (R) or (S) | (R)- or (S)-CBS catalyst, BH₃·THF | High | >95 | [2][3] |

| Noyori Hydrogenation | (R) or (S) | [RuCl₂((R)- or (S)-BINAP)]₂, H₂ | High | >98 | [4][5] |

| Biocatalytic Reduction | (R) | Alcohol Dehydrogenase-A | - | 98 | [10] |

| Asymmetric Alkynylation | |||||

| Carreira Protocol | (R) or (S) | Zn(OTf)₂, (+)- or (-)-N-methylephedrine | High | 81-99 | [11][13] |

| Trost-ProPhenol | (R) or (S) | (R,R)- or (S,S)-ProPhenol, Et₂Zn | High | >90 | [12] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of (R)-(+)-1-Octyn-3-ol via Alpine Borane Reduction

This protocol is adapted from Organic Syntheses.[7]

A. Preparation of the Reducing Agent (B-3-pinanyl-9-borabicyclo[3.3.1]nonane):

-

A flame-dried 2-L round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 0.4 mol).

-

To this solution, 61.3 g (0.45 mol) of (+)-α-pinene is added.

-

The solution is refluxed for 4 hours.

-

Excess α-pinene and THF are removed under vacuum to yield the neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane as a thick, clear oil.

B. Reduction of 1-Octyn-3-one:

-

The flask containing the reducing agent is cooled to 0 °C in an ice bath.

-

35.3 g (0.285 mol) of 1-octyn-3-one is added.

-

After the initial exothermic reaction subsides, the mixture is allowed to warm to room temperature and stirred for 8 hours.

C. Work-up and Purification:

-

Excess reducing agent is quenched by the addition of 22 mL (0.3 mol) of propionaldehyde, and the mixture is stirred for 1 hour at room temperature.

-

Liberated α-pinene is removed under vacuum.

-

200 mL of THF is added, followed by 150 mL of 3 M aqueous NaOH.

-

150 mL of 30% hydrogen peroxide is added dropwise at a rate to maintain the temperature below 40°C. The mixture is stirred for 3 hours at 40°C.

-

The reaction mixture is extracted three times with 50-mL portions of diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation.

-

The crude product is purified by distillation (60–65 °C at 3.0 mmHg) to yield (R)-(+)-1-octyn-3-ol.

General Procedure for Carreira's Asymmetric Alkynylation

This is a general procedure based on the Carreira protocol.[11]

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).

-

Add toluene (B28343) (2 mL) followed by triethylamine (B128534) (1.1 equiv.).

-

Stir the resulting mixture at ambient temperature for 2 hours.

-

Add 1-octyne (B150090) (1.2 equiv.) to the reaction mixture and stir for an additional 15 minutes.

-

Introduce hexanal (1.0 equiv.) via syringe and stir the reaction until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the asymmetric reduction of 1-octyn-3-one.

Caption: Workflow for the asymmetric alkynylation of hexanal.

Caption: Logical relationship between synthetic strategies and target enantiomers.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. (R)-(+)-1-OCTYN-3-OL synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

1-Octyn-3-ol: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyn-3-ol is a secondary propargyl alcohol that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a secondary alcohol, imparts a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This guide provides an in-depth analysis of the stability and reactivity of this compound, offering crucial data for its effective and safe use in research and development.

Stability Profile

This compound is a colorless to pale yellow liquid that is stable under normal laboratory conditions.[2][3] However, its stability is compromised by certain chemical environments and elevated temperatures.

Thermal Stability:

pH Stability:

Quantitative data on the hydrolysis rate of this compound across a range of pH values is not extensively documented. However, the chemistry of propargyl alcohols suggests that they can be sensitive to both strongly acidic and strongly basic conditions. Acid-catalyzed hydration of the alkyne can occur, and strong bases can deprotonate the terminal alkyne and the hydroxyl group, potentially leading to rearrangements or other reactions. One study on propargyl alcohol's interaction with a specific enzyme system showed a pH-dependent formation of an intermediate, though this does not directly describe the intrinsic stability of the molecule itself.[4]

Incompatibilities:

To ensure the integrity of this compound and prevent hazardous reactions, it is crucial to avoid contact with the substances listed in the table below.

| Incompatible Substance | Potential Hazard |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |

| Acid Chlorides | Can react with the hydroxyl group, potentially leading to exothermic reactions. |

| Acid Anhydrides | Can react with the hydroxyl group, potentially leading to exothermic reactions. |

Table 1: Chemical Incompatibilities of this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 83 °C at 19 mmHg |

| Melting Point | -60 °C[2] |

| Density | 0.864 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 (lit.) |

| Flash Point | 63 °C (145.4 °F) - closed cup |

| Solubility | Sparingly soluble in water.[2] Miscible with most polar organic solvents. |

Table 2: Physical and Chemical Properties of this compound

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its two functional groups: the terminal alkyne and the secondary alcohol. This allows for a wide range of chemical transformations.

Key Reactions of this compound

-

Meyer-Schuster and Rupe Rearrangements: Like other propargyl alcohols, this compound can undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones. This is a classic transformation for this class of compounds.[5]

-

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating the alkyne functionality of propargyl alcohols, leading to a variety of products. These reactions often proceed under mild conditions.

-

Electrophilic Halogenation: The triple bond of this compound can react with electrophilic halogen sources to yield various halogenated enones.[5]

-

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-octyn-3-one. This is a common transformation in the synthesis of related compounds.[6]

-

Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles, often under catalytic conditions.

The following diagrams illustrate some of the key reactive pathways of this compound.

References

- 1. rawsource.com [rawsource.com]

- 2. This compound | CAS#:818-72-4 | Chemsrc [chemsrc.com]

- 3. This compound | 818-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Core Intermediates in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, blood clotting, and reproduction. As such, the enzymes and intermediates in the prostaglandin (B15479496) synthesis pathway are critical targets for a variety of therapeutic agents. This technical guide provides a comprehensive overview of the key intermediates in prostaglandin synthesis, focusing on their enzymatic formation, chemical properties, and methods for their study. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in this field.

The central pathway of prostaglandin synthesis begins with the liberation of arachidonic acid from the cell membrane. This polyunsaturated fatty acid is then converted into the unstable endoperoxide intermediates, Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2), through the action of cyclooxygenase (COX) enzymes. PGH2 serves as the pivotal precursor for the synthesis of a diverse range of prostanoids, including various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2). Understanding the kinetics, regulation, and experimental manipulation of these core intermediates is fundamental to advancing research and development in this area.

The Core Synthesis Pathway

The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. The free arachidonic acid is then metabolized by the bifunctional enzyme prostaglandin H synthase, which possesses both cyclooxygenase and peroxidase activities.

1. Conversion of Arachidonic Acid to Prostaglandin G2 (PGG2): The cyclooxygenase activity of COX-1 or COX-2 catalyzes the addition of two molecules of oxygen to arachidonic acid, forming the unstable hydroperoxy endoperoxide, PGG2.[1][2] This is the committed step in prostaglandin synthesis.

2. Reduction of Prostaglandin G2 to Prostaglandin H2 (PGH2): The peroxidase activity of the same COX enzyme then rapidly reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding the endoperoxide intermediate, PGH2.[1][2]

3. Isomerization of Prostaglandin H2: PGH2 is a central branching point in the pathway and is subsequently converted to various bioactive prostanoids by specific isomerases and synthases in a cell- and tissue-specific manner.[3]

- Prostaglandin E2 (PGE2): Formed by the action of PGE synthase.

- Prostaglandin D2 (PGD2): Formed by the action of PGD synthase.

- Prostaglandin F2α (PGF2α): Formed by the action of PGF synthase.

- Prostacyclin (PGI2): Formed by the action of prostacyclin synthase.

- Thromboxane (B8750289) A2 (TXA2): Formed by the action of thromboxane synthase.

Quantitative Data on Key Enzymatic Reactions

The efficiency and kinetics of the enzymes involved in the synthesis of prostaglandin intermediates are crucial for understanding the regulation of this pathway. The following tables summarize key quantitative data for the primary enzymatic conversions.

| Enzyme | Substrate | Product | Km (µM) | Vmax (µmol/min/mg) | Notes | Reference(s) |

| COX-1 | Arachidonic Acid | PGG2 | ~2.2 - 6.0 | Varies by source and assay conditions | Km for the overall conversion to PGI2 by COX-1 coupled with PGIS is ~6.0 µM. | [4] |

| COX-2 | Arachidonic Acid | PGG2 | ~2.0 - 2.2 | Varies by source and assay conditions | Km for the overall conversion to PGI2 by COX-2 coupled with PGIS is ~2.0-2.2 µM. | [4] |

| COX-1 (Peroxidase) | PGG2 | PGH2 | Data not readily available in tabular format | Data not readily available in tabular format | The peroxidase reaction is generally very rapid. | [5] |

| COX-2 (Peroxidase) | PGG2 | PGH2 | Data not readily available in tabular format | Data not readily available in tabular format | The rate of formation of the active cyclooxygenase species is faster in COX-2 than in COX-1. | [6] |

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Notes | Reference(s) |

| Thromboxane A2 Synthase | PGH2 | Thromboxane A2 | Data not readily available in tabular format | 259 | Specific activity of partially purified human platelet thromboxane synthase. | [7] |

| Prostacyclin Synthase | PGH2 | Prostacyclin (PGI2) | Data not readily available in tabular format | Data not readily available in tabular format | The Km for converting arachidonic acid to PGI2 by COX-2 coupled to PGIS is ~2.0 µM. | [4] |

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference(s) |

| Celecoxib | COX-1 | Competitive | 10-16 | 4-19 | [8][9] |

| Celecoxib | COX-2 | Time-dependent inactivation | 11-15 (initial Ki) | 0.003-0.006 | [8][9] |

| Ibuprofen | COX-1/COX-2 | Competitive | 1.2 (for COX-2) | Varies | [10] |

| SC-560 | COX-1 | - | - | 0.009 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prostaglandin intermediates.

Enzymatic Synthesis of Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2)

Objective: To generate PGG2 and PGH2 from arachidonic acid using purified cyclooxygenase (COX) enzyme.

Materials:

-

Purified ovine or human COX-1 or COX-2 enzyme

-

Arachidonic acid

-

Tris-HCl buffer (pH 8.0)

-

Heme

-

Reducing agent (e.g., phenol (B47542) or N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)) for PGH2 synthesis

-

Reaction vessel

-

Stir plate and stir bar

-

Argon or nitrogen gas

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, the COX enzyme, and heme in a reaction vessel.

-

Equilibrate the mixture to the desired reaction temperature (typically 37°C).

-

To initiate the reaction, add a solution of arachidonic acid to the reaction mixture while stirring.

-

For the synthesis of PGG2, the reaction should be quenched at a very early time point (e.g., within the first 10 seconds) to maximize its accumulation before it is converted to PGH2.[12]

-

For the synthesis of PGH2, a reducing agent such as phenol or TMPD should be included in the reaction mixture to facilitate the peroxidase activity of the COX enzyme. The reaction can be allowed to proceed for a longer duration (e.g., 1-2 minutes).

-

Terminate the reaction by adding an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and methanol) and acidifying the mixture to protonate the prostaglandins.

-

Immediately proceed to the extraction and purification steps.

Purification of Prostaglandin Intermediates by Preparative Thin-Layer Chromatography (TLC)

Objective: To isolate and purify PGG2 and PGH2 from the enzymatic synthesis reaction mixture.

Materials:

-

Preparative TLC plates (silica gel)

-

Developing chamber

-

Solvent system (e.g., a mixture of chloroform, methanol (B129727), acetic acid, and water)

-

UV lamp for visualization (if applicable) or iodine chamber

-

Scraper (e.g., razor blade or spatula)

-

Elution solvent (e.g., methanol or ethyl acetate)

-

Filtration apparatus

Protocol:

-

Concentrate the organic extract from the synthesis reaction under a stream of nitrogen.

-

Apply the concentrated sample as a narrow band onto the origin line of the preparative TLC plate.

-

Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system.

-

Allow the solvent front to ascend the plate until the desired separation is achieved.

-

Remove the plate from the chamber and allow the solvent to evaporate.

-

Visualize the separated bands. Prostaglandins can sometimes be visualized under UV light if they contain a chromophore, or by exposing the plate to iodine vapor.

-

Carefully scrape the silica (B1680970) gel band corresponding to the desired prostaglandin intermediate into a clean container.

-

Elute the prostaglandin from the silica gel by adding an appropriate elution solvent and gently agitating the mixture.

-

Separate the silica gel from the solvent by filtration.

-

Evaporate the solvent to obtain the purified prostaglandin intermediate.[13][14][15]

Quantitative Analysis of Prostaglandin Intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the levels of PGG2 and PGH2 in a sample.

Materials:

-

LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

-

Appropriate LC column (e.g., C18 reverse-phase column)

-

Mobile phases (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Internal standards (e.g., deuterated PGG2 or PGH2)

-

Sample preparation reagents (e.g., solid-phase extraction cartridges)

Protocol:

-

Sample Preparation:

-

Thaw the biological sample (e.g., plasma, cell lysate) on ice.

-

Add an internal standard to the sample to correct for extraction and analytical variability.

-

Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the prostaglandins. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the prostaglandins with an organic solvent.

-

Evaporate the eluate to dryness and reconstitute the sample in the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the prostaglandins using a suitable chromatographic gradient.

-

Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each analyte and the internal standard to ensure high selectivity and sensitivity.

-

-

Data Analysis:

Mandatory Visualizations

Prostaglandin Synthesis Pathway

Caption: The core enzymatic pathway of prostaglandin synthesis.

Experimental Workflow for Prostaglandin Analysis

Caption: A generalized experimental workflow for prostaglandin analysis.

Prostaglandin E2 (PGE2) Signaling Pathways

Caption: Major signaling pathways activated by Prostaglandin E2 (PGE2).[18][19]

References

- 1. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between peroxidase and cyclooxygenase activities in prostaglandin-endoperoxide synthase. Interpretation of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the peroxidase reaction kinetics of prostaglandin H synthase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin G2 levels during reaction of prostaglandin H synthase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparative thin-layer and column chromatography of prostaglandins | Semantic Scholar [semanticscholar.org]

- 15. How To [chem.rochester.edu]

- 16. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]